Potency and Selectivity: 1-Deoxymannojirimycin vs. Kifunensine on Class I α-Mannosidase Isoforms
A direct, head-to-head comparison of the inhibitory potency (IC50) of 1-deoxymannojirimycin (dMM) against the three human class I α1,2-mannosidase isoforms (MNS1, MNS2, MNS3) reveals a significant, quantifiable difference from kifunensine [1]. Kifunensine is a substantially more potent inhibitor across all three isoforms, with IC50 values in the nanomolar range (350-470 nM). In contrast, 1-deoxymannojirimycin exhibits IC50 values in the micromolar range (30-40 µM), representing an approximately 100-fold lower potency [1]. This stark difference in potency is critical for experimental design.
| Evidence Dimension | IC50 (inhibitory concentration 50%) against human class I α1,2-mannosidase isoforms |
|---|---|
| Target Compound Data | MNS1: 30 µM; MNS2: 40 µM; MNS3: 35 µM [1] |
| Comparator Or Baseline | Kifunensine: MNS1: 0.35 µM; MNS2: 0.47 µM; MNS3: 0.30 µM [1] |
| Quantified Difference | Kifunensine is ~86-100 times more potent than 1-deoxymannojirimycin across the three isoforms [1]. |
| Conditions | In vitro enzyme inhibition assays using methyl-2-O-α-d-mannopyranosyl-α-d-mannopyranoside (α-1,2 Man) as substrate [1]. |
Why This Matters
Procurement should be guided by the required potency window; 1-deoxymannojirimycin's micromolar potency allows for more nuanced titration and may avoid the complete and irreversible-like inhibition seen with the highly potent kifunensine, which can be advantageous in certain cell culture or in vivo studies [1].
- [1] Mast SW, et al. Human EDEM2, a novel homolog of family 47 glycosidases, is involved in ER-associated degradation of glycoproteins. Glycobiology. 2005;15(4):421-36. View Source
